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Compound of Interest

Compound Name: JBP485

Cat. No.: B1672816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacokinetic

interactions between the dipeptide JBP485 and organic anion transporters (OATs). JBP485,

chemically known as cyclo-trans-4-L-hydroxyprolyl-L-serine, has demonstrated therapeutic

potential, including anti-hepatitis, antioxidant, and anti-apoptotic properties.[1] A significant

aspect of its pharmacological profile is its interaction with OATs, which are crucial for the renal

elimination of a wide array of drugs and endogenous compounds. This guide synthesizes key

quantitative data, details experimental methodologies, and visualizes the core interactions to

support further research and drug development.

Core Interaction: Competitive Inhibition of OAT1 and
OAT3
JBP485 acts as a competitive inhibitor of Organic Anion Transporter 1 (OAT1) and Organic

Anion Transporter 3 (OAT3).[1][2] This interaction is of significant clinical interest due to the

potential for drug-drug interactions (DDIs). By competing with other OAT substrates for

transport, JBP485 can alter their pharmacokinetic profiles, leading to increased plasma

concentrations and reduced renal clearance. This has been observed with several drugs,

including aristolochic acid I (AAI), imipenem (IMP), and entecavir.[1][2][3] JBP485 itself has

been identified as a substrate for OAT1 and OAT3.[2][4]
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The inhibitory effect of JBP485 on OAT1 and OAT3-mediated transport is concentration-

dependent. The following tables summarize the key quantitative data from various studies,

providing a clear comparison of its inhibitory potency against different substrates.

Quantitative Data Summary
Table 1: JBP485 Inhibition of OAT1-Mediated Transport

Substrate
Inhibition
Constant
(IC₅₀) (µM)

Kinetic
Parameters
(Km) of
Substrate

Kinetic
Parameters
(Vmax) of
Substrate

Nature of
Inhibition

Reference

Aristolochic

Acid I (AAI)
89.8 ± 12.3

Significantly

Increased
Unchanged Competitive [1]

Imipenem

(IMP)
20.86 ± 1.39

Significantly

Increased
Unchanged Competitive [2]

Table 2: JBP485 Inhibition of OAT3-Mediated Transport

Substrate
Inhibition
Constant
(IC₅₀) (µM)

Kinetic
Parameters
(Km) of
Substrate

Kinetic
Parameters
(Vmax) of
Substrate

Nature of
Inhibition

Reference

Aristolochic

Acid I (AAI)
90.98 ± 10.27

Significantly

Increased
Unchanged Competitive [1]

Imipenem

(IMP)
46.48 ± 1.27

Significantly

Increased
Unchanged Competitive [2]

Table 3: Pharmacokinetic Drug-Drug Interactions with
JBP485
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Co-administered
Drug

Animal Model
Key
Pharmacokinetic
Changes

Reference

Aristolochic Acid I

(AAI)
Rats

Increased plasma

concentration and

AUC of AAI;

Decreased cumulative

urinary excretion and

renal clearance of

AAI.

[1]

Imipenem (IMP) Rats

Increased plasma

concentration and

AUC of IMP;

Decreased renal

clearance and

cumulative urinary

excretion of IMP.

[2]

Entecavir Rats

Increased AUC (1.93-

fold) and t₁/₂β (2.08-

fold) of entecavir;

Decreased CLP (49%)

and CLR (73%) of

entecavir.

[3]

Acyclovir Rats

JBP485 inhibits the

renal excretion of

acyclovir by inhibiting

OAT1 and OAT3.

[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following sections outline the key experimental protocols used to characterize the interaction

between JBP485 and OATs.
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In Vitro OAT Inhibition Assay in Transfected HEK293
Cells
This protocol is designed to determine the inhibitory effect of JBP485 on the uptake of known

OAT substrates in a controlled cellular environment.

1. Cell Culture and Transfection:

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100

µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

Cells are transiently transfected with plasmids encoding human OAT1 (hOAT1) or human

OAT3 (hOAT3) using a suitable transfection reagent (e.g., Lipofectamine 2000). Vector-

transfected cells serve as a negative control.

2. Uptake Assay:

48 hours post-transfection, cells are seeded in 24-well plates.

Before the assay, cells are washed and pre-incubated with a Krebs-Ringer-Henseleit (KRH)

buffer for 15 minutes at 37°C.

The uptake experiment is initiated by adding KRH buffer containing the radiolabeled or

fluorescent OAT substrate (e.g., [³H]-para-aminohippurate, [³H]-estrone-3-sulfate, or a

specific drug substrate) in the presence or absence of varying concentrations of JBP485.

After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by aspirating

the reaction mixture and washing the cells three times with ice-cold KRH buffer.

Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

The amount of substrate taken up by the cells is quantified using a liquid scintillation counter

(for radiolabeled substrates) or a fluorescence plate reader.

3. Data Analysis:
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The OAT-specific uptake is calculated by subtracting the uptake in vector-transfected cells

from that in OAT-transfected cells.

IC₅₀ values are determined by non-linear regression analysis of the concentration-inhibition

curves.

To determine the mechanism of inhibition, kinetic parameters (Km and Vmax) are calculated

by measuring substrate uptake at various concentrations in the presence and absence of

JBP485 and analyzing the data using an Eadie-Hofstee plot.[1][2]

In Vitro OAT Inhibition Assay Workflow

HEK293 Cell Culture Transfection with
hOAT1/hOAT3 Plasmids Seeding in 24-well Plates Pre-incubation

with KRH Buffer
Uptake Assay with Substrate

+/- JBP485 Termination and Washing Cell Lysis Quantification of
Substrate Uptake

Data Analysis
(IC50, Km, Vmax)

Click to download full resolution via product page

Workflow for In Vitro OAT Inhibition Assay.

In Vivo Pharmacokinetic Studies in Rats
These studies are essential to understand the clinical relevance of the in vitro findings by

examining the effect of JBP485 on the disposition of co-administered OAT substrates in a living

organism.

1. Animal Model:

Male Sprague-Dawley rats are used. The animals are housed in a controlled environment

with free access to food and water.

2. Drug Administration:

Rats are divided into two groups: a control group receiving the OAT substrate alone and a

treatment group receiving the OAT substrate co-administered with JBP485.

Drugs are administered intravenously via the tail vein.

3. Sample Collection:
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Blood samples are collected from the jugular vein at predetermined time points into

heparinized tubes.

Plasma is separated by centrifugation and stored at -20°C until analysis.

Urine samples are collected over a specified period using metabolic cages.

4. Bioanalytical Method:

Plasma and urine concentrations of the OAT substrate are determined using a validated

analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).

5. Pharmacokinetic Analysis:

Pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life (t₁/

₂β), plasma clearance (CLp), and renal clearance (CLR) are calculated using non-

compartmental analysis software.

The results from the control and treatment groups are statistically compared to determine the

significance of JBP485's effect.[3]

Signaling Pathways and Logical Relationships
The interaction between JBP485 and OATs is a direct competitive inhibition at the transporter

level, which subsequently impacts the systemic pharmacokinetics of OAT substrates.
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Mechanism of JBP485-OAT Interaction.

In addition to its direct inhibitory effects, some studies suggest that JBP485 may also regulate

the expression of OATs under certain pathological conditions, such as drug-induced

nephrotoxicity.[4][6][7] For instance, in gentamicin-induced acute renal failure in rats, JBP485
was found to up-regulate the expression of Oat1 and Oat3.[7] This suggests a more complex

role for JBP485 in modulating renal transporter function beyond simple competitive inhibition.
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Regulatory Effect of JBP485 on OAT Expression.

Conclusion
The interaction between JBP485 and organic anion transporters, particularly OAT1 and OAT3,

is characterized by competitive inhibition, leading to significant drug-drug interactions. This

technical guide provides researchers, scientists, and drug development professionals with a

consolidated resource of quantitative data, detailed experimental protocols, and visual

representations of the underlying mechanisms. A thorough understanding of these interactions

is paramount for the safe and effective clinical development of JBP485 and for managing

potential DDIs with co-administered OAT substrates. Further research is warranted to fully

elucidate the regulatory effects of JBP485 on OAT expression and its implications in various

disease states.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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